2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
CAS No.:
Cat. No.: VC14819356
Molecular Formula: C15H16N4O3S
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16N4O3S |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | 2-(5-methoxyindol-1-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
| Standard InChI | InChI=1S/C15H16N4O3S/c1-21-9-14-17-18-15(23-14)16-13(20)8-19-6-5-10-7-11(22-2)3-4-12(10)19/h3-7H,8-9H2,1-2H3,(H,16,18,20) |
| Standard InChI Key | MSBQOHASZULHGG-UHFFFAOYSA-N |
| Canonical SMILES | COCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 5-methoxyindole group linked via an acetamide bridge to a 5-(methoxymethyl)-1,3,4-thiadiazole ring. The (2E) configuration denotes the trans orientation of the thiadiazole’s exocyclic double bond, critical for its stereochemical stability . Key structural attributes include:
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Indole moiety: A heteroaromatic system with a methoxy group at position 5, enhancing electron density.
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Thiadiazole ring: A five-membered ring containing sulfur and nitrogen atoms, contributing to electrophilic reactivity.
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Acetamide linker: Facilitates conjugation between the two heterocycles, influencing bioavailability .
Table 1: Physicochemical Properties
Synthesis and Characterization
Synthetic Pathways
The synthesis involves sequential reactions to construct the indole and thiadiazole rings, followed by coupling :
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Indole Synthesis: 5-Methoxyindole is prepared via Fischer indole synthesis using phenylhydrazine and 4-methoxycyclohexanone under acidic conditions .
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Thiadiazole Formation: 5-(Methoxymethyl)-1,3,4-thiadiazole-2-amine is synthesized from thiosemicarbazide and methoxyacetyl chloride, followed by cyclization with phosphorus oxychloride .
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Acetamide Coupling: The indole and thiadiazole are linked via ethyl chloroacetate in the presence of anhydrous potassium carbonate, yielding the final product .
Purification and Analytical Data
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
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Spectroscopic Characterization:
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate potent activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to membrane disruption and enzyme inhibition .
Enzyme Inhibition
The compound exhibits β-glucuronidase inhibition (IC₅₀ = 0.5 ± 0.08 µM), surpassing the standard d-saccharic acid 1,4-lactone (IC₅₀ = 48.1 µM) . This suggests utility in managing drug-induced hyperglucuronidation or cancer metastasis .
Pharmacological Mechanisms
Target Engagement
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Microbial Targets: Binds to penicillin-binding proteins (PBPs) in bacteria, inhibiting cell wall synthesis .
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Enzyme Interactions: Competes with UDP-glucuronic acid for β-glucuronidase active sites, preventing glycosaminoglycan degradation .
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Cancer Pathways: Modulates PI3K/Akt signaling, reducing tumor proliferation and angiogenesis.
Table 2: Key Pharmacodynamic Data
| Activity | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| β-Glucuronidase Inhibition | Enzyme active site | 0.5 µM | |
| Antibacterial (S. aureus) | Cell wall synthesis | 8 µg/mL | |
| Anticancer (MCF-7) | Caspase-3 pathway | 12.3 µM |
Research Advancements and Applications
Structural Optimization
Derivatives with halogen substitutions (e.g., 6-bromoindole analogs) show enhanced anticancer activity (IC₅₀ = 9.8 µM) .
Drug Delivery Systems
Encapsulation in PEGylated liposomes improves solubility and bioavailability, achieving a 3.2-fold increase in plasma half-life.
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